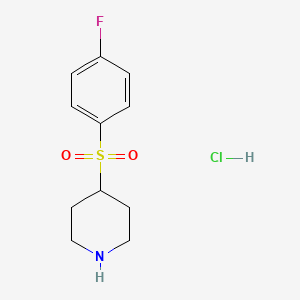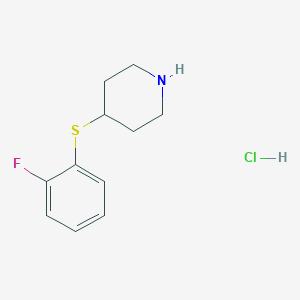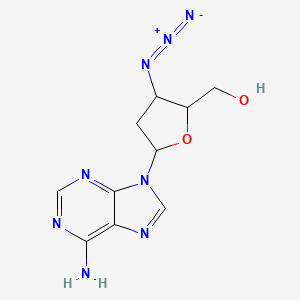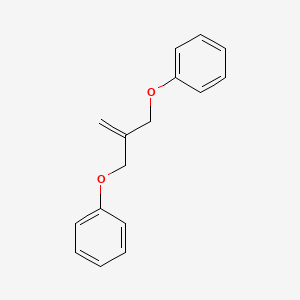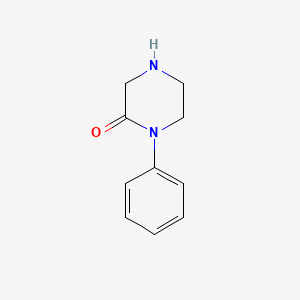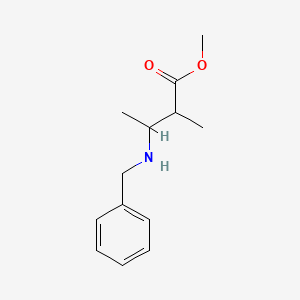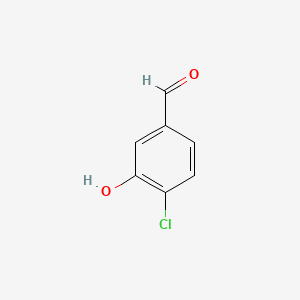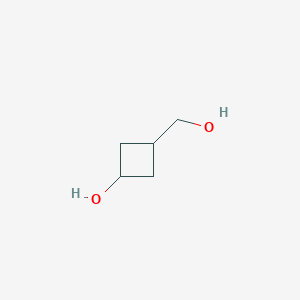
3-(Hydroxymethyl)cyclobutanol
Vue d'ensemble
Description
“3-(Hydroxymethyl)cyclobutanol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 .
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)cyclobutanol involves several steps. One method involves the cycloaddition of dichloroketene to allyl benzyl ether, which yields 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone. This compound is then converted in four steps into trans-3-(benzyloxymethyl)cyclobutanol .
Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)cyclobutanol is 1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
3-(Hydroxymethyl)cyclobutanol is an oil at room temperature . .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Chiral Cyclobutanols: Homochiral cis-2-hydroxymethylcyclobutanols and their derivatives can be synthesized via a process involving [2+2] photoaddition, dioxanone ring cleavage, reduction, and lipase-catalyzed kinetic resolution. These chiral cyclobutanols are then converted into γ-lactones, which are precursors for biologically active compounds (Sato, Ohuchi, Abe, & Kaneko, 1992).
- Formation of Pyrones: The 3-carboethoxyethylidene cyclobutanols can be used to produce substituted 3,4-dimethyl-2-pyrones, a process involving [2+2] cycloaddition and acidic hydrolysis, followed by treatment with various bases (Jung & Novack, 2005).
- Oxidative Ring Expansion: Cyclobutanols undergo oxidative ring expansion to give functionalized 1,2-dioxanes, which is particularly effective on secondary cyclobutanols. This process involves regioselective cleavage and insertion of molecular oxygen (Martín López, Jamey, Pinet, Figadère, & Ferrié, 2020).
Biomedical Applications
- Antiviral Activity: Certain carbocyclic oxetanocin analogues derived from cyclobutanols have been evaluated for antiviral activity against viruses like herpes simplex and varicella-zoster. These compounds’ activity depends partly on phosphorylation by virus-induced thymidine kinase (Maruyama et al., 1993).
- Antimicrobial Activity: The cyclobutanol-containing dipeptide, 1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, shows enhanced antibacterial activity against gram-positive organisms. It acts as a “suicide substrate” for cystathionine-γ-synthetase, a crucial pyridoxal-based enzyme (Baldwin, Adlington, Parisi, & Ting, 1986).
Advanced Material and Drug Synthesis
- Synthesis of Nucleosides: Cyclobutanols have been used in the synthesis of purine nucleosides with anti-HIV activity. This involves the photochemical [2 + 2] cycloaddition process and subsequent synthetic steps to develop these nucleoside analogues (Flores et al., 2011).
- Histamine H3 Receptor Ligands: Cyclobutanols have been utilized in synthesizing compounds with 3-cyclobutoxy motifs. These compounds are antagonists/inverse agonists for the histamine H3 receptor and show a significant increase in H3R affinity due to the rigidification of the linker (Wijtmans et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-(hydroxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMLHATZVMHVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554949 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)cyclobutanol | |
CAS RN |
112623-19-5, 1245647-03-3 | |
| Record name | 3-(Hydroxymethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




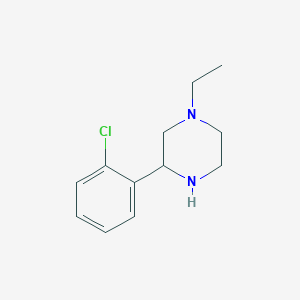
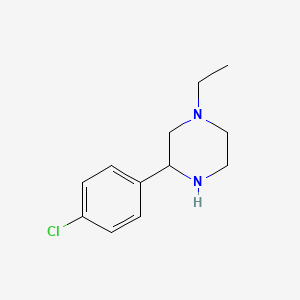
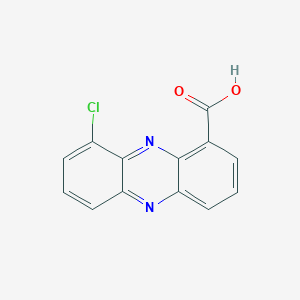
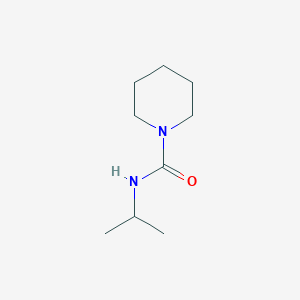
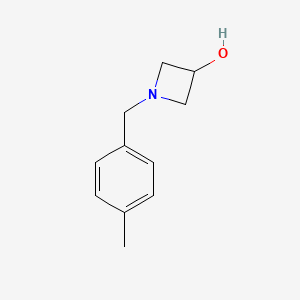
![(1S,2S)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1367615.png)
